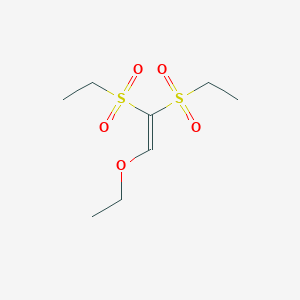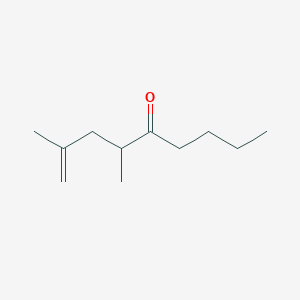
2,4-Dimethylnon-1-EN-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylnon-1-en-5-one is an organic compound with the molecular formula C11H20O It is characterized by its aliphatic ketone structure, which includes a double bond and two methyl groups attached to a nonane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylnon-1-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylnon-1-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups such as amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), Hydrochloric acid (HCl)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Amines, Halides
Aplicaciones Científicas De Investigación
2,4-Dimethylnon-1-en-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylnon-1-en-5-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the enone structure can participate in conjugation with other unsaturated systems, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
2,4-Dimethylnon-1-en-5-one can be compared with other similar compounds such as:
2,4-Dimethylhex-3-en-2-one: Similar structure but with a shorter carbon chain.
2,4-Dimethylhept-3-en-2-one: Similar structure with a seven-carbon chain.
2,4-Dimethyloct-3-en-2-one: Similar structure with an eight-carbon chain.
These compounds share similar chemical properties but differ in their chain length and specific applications. This compound is unique due to its specific carbon chain length and the resulting physical and chemical properties.
Propiedades
Número CAS |
62834-82-6 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2,4-dimethylnon-1-en-5-one |
InChI |
InChI=1S/C11H20O/c1-5-6-7-11(12)10(4)8-9(2)3/h10H,2,5-8H2,1,3-4H3 |
Clave InChI |
FFTBLNLUFMPHRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(C)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)

![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
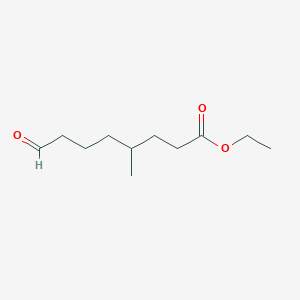

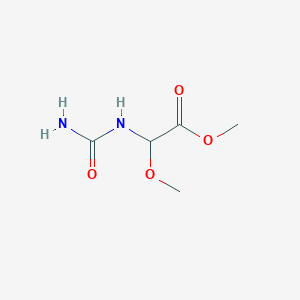

![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
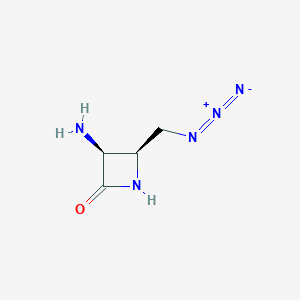
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

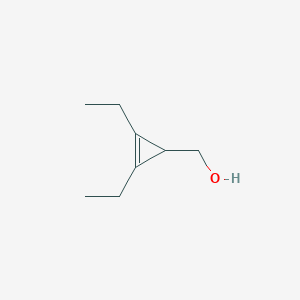
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
